1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with difluoroethyl and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Iodination: The iodination of the pyrazole ring is often carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products depend on the specific reactions and reagents used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various biaryl compounds.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate binding to specific sites on the target molecules.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid: Lacks the iodine substituent, which may affect its reactivity and binding properties.
4-Iodo-1H-pyrazole-3-carboxylic acid: Lacks the difluoroethyl group, potentially altering its lipophilicity and metabolic stability.
1-(2,2-Difluoroethyl)-4-chloro-1H-pyrazole-3-carboxylic acid: Substitution of iodine with chlorine can change the compound’s reactivity and biological activity.
Uniqueness: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to the combination of the difluoroethyl and iodine substituents, which confer distinct chemical and biological properties. The difluoroethyl group enhances metabolic stability, while the iodine atom provides a handle for further functionalization through coupling reactions.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(9)5(10-11)6(12)13/h1,4H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDBAHQFYAYJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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